2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
CAS No.: 307975-71-9
Cat. No.: VC16099717
Molecular Formula: C18H14N4O3S2
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307975-71-9 |
|---|---|
| Molecular Formula | C18H14N4O3S2 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
| Standard InChI | InChI=1S/C18H14N4O3S2/c23-17(12-26-18-20-14-8-2-4-10-16(14)27-18)21-19-11-5-7-13-6-1-3-9-15(13)22(24)25/h1-11H,12H2,(H,21,23)/b7-5+,19-11+ |
| Standard InChI Key | UUMWRNYWBLHSBX-SPJXWURQSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Introduction
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound featuring a benzothiazole moiety linked to an acetohydrazide structure through a propenylidene group. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of both benzothiazole and nitrophenyl functionalities.
Key Features:
-
Molecular Formula: C18H14N4O3S
-
CAS Number: 307975-71-9
-
CHEMBL ID: CHEMBL1290248
Synthesis
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multi-step reactions. These steps may include the formation of the benzothiazole moiety, the synthesis of the nitrophenylpropenylidene group, and their subsequent coupling to form the acetohydrazide derivative.
Biological Activities
Compounds with benzothiazole and nitrophenyl functionalities often exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor properties. The presence of the hydrazone functional group in this compound may enhance its ability to interact with biological targets.
Safety and Hazards
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory tract irritation.
| GHS Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications and Future Research
Given its unique structure and potential biological activities, 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a candidate for further pharmacological studies. Its applications could span pharmaceuticals and agrochemicals, depending on the outcomes of these studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume